Cas no 29585-01-1 (3-Bromo-4-methylpentan-2-one)

3-Bromo-4-methylpentan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-bromo-4-methylpentan-2-one
- 3-Bromo-4-methyl-pentan-2-one
- 3-bromo-4-methylpentane-2-one
- 2-Pentanone, 3-bromo-4-methyl-
- 3-Bromo-4-methyl-2-pentanone
- SB36438
- 29585-01-1
- AKOS004909908
- CS-0450640
- SCHEMBL11459165
- DTXSID40373104
- 3-Bromo-4-methylpentan-2-one
-
- MDL: MFCD06661477
- インチ: 1S/C6H11BrO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3
- InChIKey: KOYPMEVZVFOCDT-UHFFFAOYSA-N
- ほほえんだ: BrC([H])(C(C([H])([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 177.99933 g/mol
- どういたいしつりょう: 177.99933 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 88.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1
- ぶんしりょう: 179.05
3-Bromo-4-methylpentan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-500mg |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-1g |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521307-500mg |
3-Bromo-4-methylpentan-2-one |
29585-01-1 | 98% | 500mg |
¥6517.00 | 2024-08-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-100mg |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 100mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-5g |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-100mg |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 100mg |
¥0.0 | 2025-01-21 | |
eNovation Chemicals LLC | Y1294664-1g |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 95% | 1g |
$1115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1294664-1g |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 95% | 1g |
$1115 | 2025-02-25 | |
eNovation Chemicals LLC | Y1294664-5g |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 95% | 5g |
$4475 | 2025-02-25 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0677-500mg |
3-Bromo-4-methyl-pentan-2-one |
29585-01-1 | 96% | 500mg |
¥0.0 | 2025-01-21 |
3-Bromo-4-methylpentan-2-one 関連文献
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
5. Back matter
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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3-Bromo-4-methylpentan-2-oneに関する追加情報
Chemical Profile of 3-Bromo-4-methylpentan-2-one (CAS No. 29585-01-1)
3-Bromo-4-methylpentan-2-one, identified by its Chemical Abstracts Service (CAS) number 29585-01-1, is a significant organic compound with a molecular structure that combines both bromine substitution and a ketone functional group. This unique combination makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound features a five-carbon backbone with a bromine atom at the third carbon position and a methyl group at the fourth carbon, alongside a ketone group at the second carbon. Such structural attributes contribute to its reactivity and versatility in various chemical transformations.
The brominated ketone nature of 3-Bromo-4-methylpentan-2-one positions it as a crucial building block for further functionalization. Bromine atoms are highly electrophilic, making them susceptible to nucleophilic substitution reactions, while the ketone group can undergo reductions, oxidations, or condensation reactions. These properties are exploited in synthetic pathways to introduce additional functional groups or to construct more complex molecular architectures. For instance, the compound can serve as a precursor in the synthesis of chiral auxiliaries or ligands used in asymmetric catalysis, which is increasingly relevant in pharmaceutical manufacturing where enantiopurity is critical.
In recent years, 3-Bromo-4-methylpentan-2-one has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery. Researchers have explored its utility in constructing heterocyclic frameworks, which are prevalent in bioactive molecules. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The bromine substituent allows for easy modification via cross-coupling reactions such as Suzuki or Stille couplings, enabling the integration of aryl or vinyl groups into the molecule. Such modifications can enhance binding affinity or metabolic stability, key factors in drug design.
The role of 3-Bromo-4-methylpentan-2-one extends beyond pharmaceuticals into materials science. Its reactivity with nucleophiles makes it suitable for polymer synthesis, where it can act as a monomer or cross-linking agent. Additionally, the compound’s ability to form stable intermediates is valuable in the production of liquid crystals and organic electronic materials. These applications highlight its broad utility across multiple industries, driven by its well-defined chemical reactivity and structural flexibility.
From an industrial perspective, the synthesis of 3-Bromo-4-methylpentan-2-one typically involves the bromination of an appropriate ketone precursor followed by selective methylation. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing byproduct formation and energy consumption. Such improvements align with global trends toward greener chemistry, emphasizing sustainable production methods without compromising yield or purity.
The demand for high-purity 3-Bromo-4-methylpentan-2-one has also spurred innovations in purification technologies. Techniques such as distillation under reduced pressure or chromatographic methods are commonly employed to isolate the compound from reaction mixtures. These methods ensure that downstream applications—whether in pharmaceutical synthesis or material science—are not compromised by impurities that could affect performance or safety.
Future research directions may explore novel derivatives of 3-Bromo-4-methylpentan-2-one, particularly those designed for photoredox catalysis or electrochemical transformations. The growing interest in sustainable synthetic routes suggests that this compound will remain a topic of interest as methodologies evolve toward more environmentally friendly practices. Its versatility as an intermediate ensures that it will continue to play a pivotal role in both academic research and industrial applications.
In conclusion,3-Bromo-4-methylpentan-2-one (CAS No. 29585-01-1) is a multifaceted compound with broad utility across synthetic chemistry, pharmaceuticals, and materials science. Its structural features—combining a bromine atom with a ketone—make it an invaluable intermediate for further functionalization and application development. As research progresses, new methodologies and applications will likely emerge, reinforcing its importance in modern chemical innovation.
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